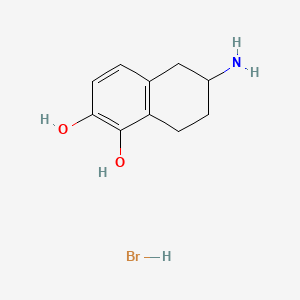
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide is a chemical compound with the molecular formula C10H13NO2.HBr and a molecular weight of 260.13 g/mol . It is known for its role as a dopamine receptor agonist, which means it can bind to and activate dopamine receptors in the brain . This compound is often used in scientific research to study the effects of dopamine and related neurotransmitters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide involves several steps. One common method starts with the precursor 5,6,7,8-tetrahydronaphthalene-1,2-diol, which undergoes a series of chemical reactions to introduce the amino group at the 2-position . The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through techniques such as crystallization and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists.
Biology: Researchers use it to investigate the role of dopamine in various biological processes, including neurotransmission and behavior.
Medicine: It serves as a tool to understand the mechanisms of action of drugs that target dopamine receptors, which are relevant in conditions like Parkinson’s disease and schizophrenia.
Wirkmechanismus
The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide involves its binding to dopamine receptors, particularly the D1 and D2 receptor subtypes . Upon binding, it mimics the action of dopamine, leading to the activation of downstream signaling pathways. This activation can result in various physiological and behavioral effects, depending on the specific receptor subtype and tissue involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide: Similar in structure but with different functional groups.
N,N-Dipropyldopamine hydrobromide: Another dopamine receptor agonist with a different substitution pattern.
3-[2-(Dipropylamino)ethyl]phenol hydrobromide: A compound with similar dopamine receptor activity but different chemical structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows it to selectively activate certain dopamine receptor subtypes. This selectivity makes it a valuable tool in research for understanding the nuanced roles of dopamine receptors in various physiological and pathological processes .
Eigenschaften
CAS-Nummer |
37096-30-3 |
|---|---|
Molekularformel |
C10H14BrNO2 |
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
(5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)azanium;bromide |
InChI |
InChI=1S/C10H13NO2.BrH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h1,4,7,12-13H,2-3,5,11H2;1H |
InChI-Schlüssel |
PMTIRGXEQMFXJV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1N)C=CC(=C2O)O.Br |
Kanonische SMILES |
C1CC2=C(CC1[NH3+])C=CC(=C2O)O.[Br-] |
Verwandte CAS-Nummern |
21489-74-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















